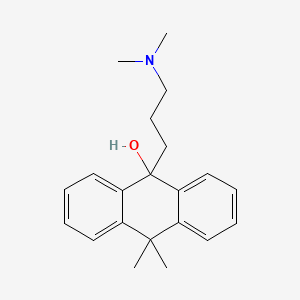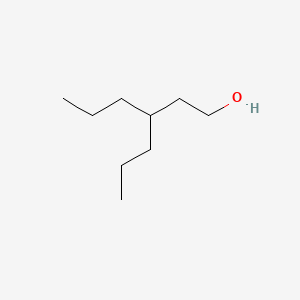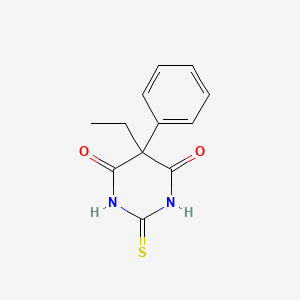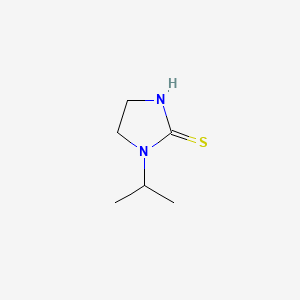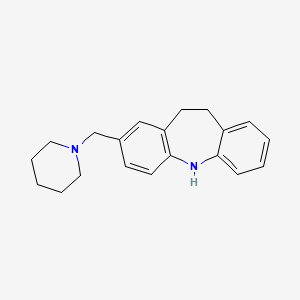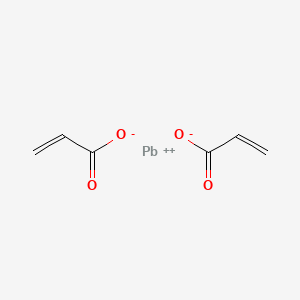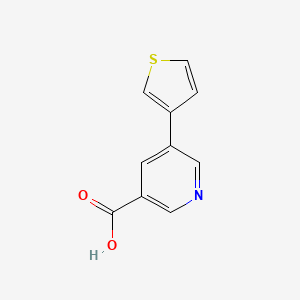
5-(Thiophen-3-YL)nicotinic acid
Overview
Description
5-(Thiophen-3-YL)nicotinic acid is an organic compound with the molecular formula C10H7NO2S . It is a derivative of pyridine, with a carboxyl group (COOH) at the 3-position . This compound is a part of the broader class of thiophene-based analogs, which have been the subject of increasing interest due to their potential biological activity .
Molecular Structure Analysis
The molecular structure of this compound consists of a thiophene ring attached to a nicotinic acid molecule . The molecular weight of this compound is 205.23 .Physical and Chemical Properties Analysis
This compound is a colorless, water-soluble solid . It has a molecular weight of 205.23 .Scientific Research Applications
Herbicidal Activity of Nicotinic Acid Derivatives
Nicotinic acid derivatives have been explored for their potential in developing novel herbicides. A study by Chen Yu et al. (2021) synthesized a series of N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid, revealing that some compounds exhibited significant herbicidal activity against various weeds. This suggests that 5-(Thiophen-3-yl)nicotinic acid and its derivatives could be utilized in agricultural research to develop new herbicidal compounds (Chen Yu et al., 2021).
Vasorelaxation and Antioxidation Properties
The vasorelaxation and antioxidative properties of thionicotinic acid derivatives were studied by Supaluk Prachayasittikul et al. (2010), indicating that these compounds could induce vasorelaxation in rat thoracic aorta and exhibit antioxidative activity. This research opens avenues for the therapeutic application of this compound derivatives in cardiovascular diseases (Supaluk Prachayasittikul et al., 2010).
Anti-lipolytic Effect through GPR109A Receptor
A study by S. Tunaru et al. (2003) identified the G-protein-coupled receptor, PUMA-G/HM74, as a nicotinic acid receptor in adipocytes, mediating its anti-lipolytic effects by inhibiting cyclic adenosine monophosphate (cAMP) accumulation. This mechanism could be relevant for this compound in the context of metabolic research and the development of treatments for dyslipidemias (S. Tunaru et al., 2003).
Industrial Applications in Nicotinic Acid Production
Dawid Lisicki et al. (2022) reviewed ecological methods for producing nicotinic acid, emphasizing the need for green chemistry approaches. This research highlights the potential industrial applications of this compound in the production of nicotinic acid, aiming for more sustainable processes (Dawid Lisicki et al., 2022).
Fungicidal Activity of Nicotinamide Derivatives
Hongfei Wu et al. (2022) explored the fungicidal activities of N-(thiophen-2-yl) nicotinamide derivatives, finding that some compounds showed promising efficacy against cucumber downy mildew. This suggests potential applications of this compound derivatives in the development of new fungicides (Hongfei Wu et al., 2022).
Mechanism of Action
Target of Action
It is structurally similar to nicotinic acid (niacin), which is known to act on a specific niacin receptor expressed in adipocytes and immune cells .
Mode of Action
Nicotinic acid exerts its effects at least in part independently of its antidyslipidemic effects through mechanisms involving its receptor on immune cells as well as through direct and indirect effects on the vascular endothelium .
Biochemical Pathways
Nicotinic acid is known to regulate the formation and release of adipokines by acting through its receptor on adipocytes .
Pharmacokinetics
It is known that the compound should be stored sealed in dry conditions at 2-8°c .
Result of Action
Nicotinic acid is known to exert antiatherosclerotic effects at least in part independently of its antidyslipidemic effects .
Biochemical Analysis
Biochemical Properties
5-(Thiophen-3-YL)nicotinic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect various signaling pathways and cellular processes. Additionally, this compound can bind to specific receptors, modulating their activity and influencing downstream effects .
Cellular Effects
The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to modulate the activity of transcription factors, which are proteins that regulate the expression of specific genes . By altering gene expression, this compound can impact various cellular functions, including cell growth, differentiation, and apoptosis . Furthermore, it can affect cellular metabolism by interacting with metabolic enzymes and altering the flux of metabolites through different pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, altering their activity . For instance, it may inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding or catalysis . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the expression of target genes, ultimately affecting cellular function and behavior .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound’s stability and degradation are important factors to consider. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions . Its long-term effects on cellular function can vary depending on the duration of exposure and the specific cellular context . For instance, prolonged exposure to this compound may lead to adaptive responses in cells, such as changes in gene expression or metabolic activity .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anti-cancer activity . At higher doses, it may cause toxic or adverse effects, such as hepatotoxicity or nephrotoxicity . These dose-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications and understanding the potential risks associated with high-dose exposure .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can interact with enzymes and cofactors that regulate the metabolism of various biomolecules . For example, this compound may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates or metabolites . These metabolic transformations can influence the compound’s bioavailability, efficacy, and toxicity . Additionally, this compound can affect metabolic flux by modulating the activity of key enzymes in different pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or passive diffusion . Once inside the cell, it may bind to intracellular proteins or accumulate in specific compartments, such as the cytoplasm or nucleus . The distribution of this compound within tissues can also be influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Alternatively, this compound may accumulate in the nucleus, where it can interact with nuclear receptors or transcription factors to regulate gene expression .
Properties
IUPAC Name |
5-thiophen-3-ylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2S/c12-10(13)9-3-8(4-11-5-9)7-1-2-14-6-7/h1-6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPQTJJXLAOEQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CC(=CN=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406237 | |
| Record name | 5-thiophen-3-ylpyridine-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893723-32-5 | |
| Record name | 5-thiophen-3-ylpyridine-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





